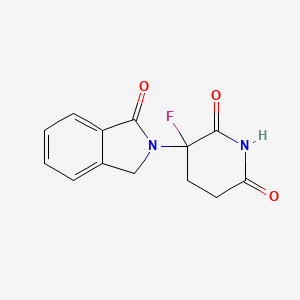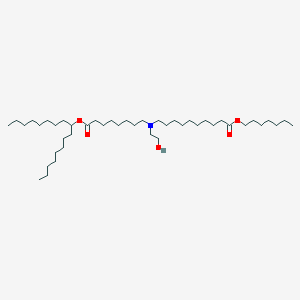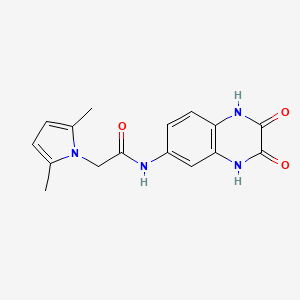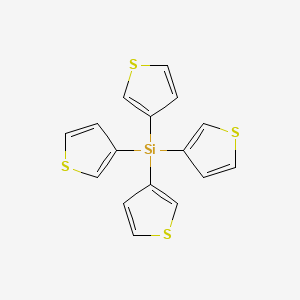
Tetra(thiophen-3-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(thiophen-3-yl)silane is an organosilicon compound characterized by the presence of four thiophene rings attached to a central silicon atom Thiophene is a five-membered heterocyclic compound containing sulfur, which imparts unique electronic properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(thiophen-3-yl)silane typically involves the Stille or Suzuki coupling reactions. These reactions are performed between a silicon-containing precursor and thiophene derivatives. For instance, the Stille coupling reaction can be carried out using tetra(4-bromophenyl)methane and tributyl(thien-2-yl)stannane under palladium catalysis . The reaction conditions often include the use of solvents like dichloromethane and the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for better efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions: Tetra(thiophen-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
Tetra(thiophen-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of Tetra(thiophen-3-yl)silane is largely dependent on its electronic properties. The thiophene rings facilitate electron delocalization, which can interact with various molecular targets. In organic electronics, the compound’s ability to conduct electricity and its stability make it an ideal candidate for use in devices that require efficient charge transport .
Vergleich Mit ähnlichen Verbindungen
Tetra(thiophen-2-yl)silane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Contains phenyl groups in addition to thiophene rings.
Tetra(4-(thien-3-yl)phenyl)methane: Similar to the above but with thiophene rings at the 3-position.
Uniqueness: Tetra(thiophen-3-yl)silane is unique due to the specific positioning of the thiophene rings, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Eigenschaften
Molekularformel |
C16H12S4Si |
|---|---|
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
tetra(thiophen-3-yl)silane |
InChI |
InChI=1S/C16H12S4Si/c1-5-17-9-13(1)21(14-2-6-18-10-14,15-3-7-19-11-15)16-4-8-20-12-16/h1-12H |
InChI-Schlüssel |
ZZUDERQREMMYCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1[Si](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


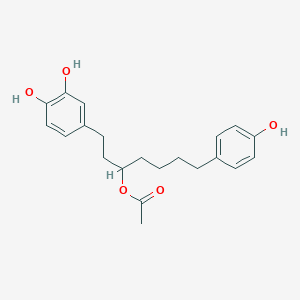
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13356809.png)

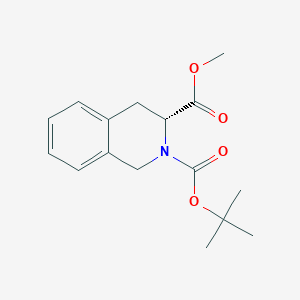

![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
![N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356865.png)
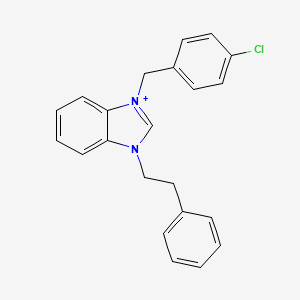
![3-[(Ethylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356874.png)
![(3S,4R)-4-[(4-chlorophenyl)amino]oxolan-3-ol](/img/structure/B13356883.png)
![Methyl 7-(trifluoromethyl)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13356885.png)
